

An In-depth Technical Guide to Nutlin-C1-amido-PEG4-C2-N3

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Compound of Interest

Compound Name: Nutlin-C1-amido-PEG4-C2-N3

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Abstract

Nutlin-C1-amido-PEG4-C2-N3 is a synthetic, bifunctional molecule designed as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} It incorporates a Nutlin-3 derivative, a potent ligand for the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), connected to a 4-unit polyethylene glycol (PEG) linker that terminates in an azide (N3) functional group.^{[1][2]} The azide group serves as a chemical handle for "click chemistry," enabling the efficient and specific conjugation of this MDM2-recruiting moiety to a second ligand designed to bind a specific protein of interest (POI). This guide provides a comprehensive overview of its chemical properties, mechanism of action, applications, and detailed experimental protocols relevant to its use in targeted protein degradation.

Chemical Properties and Structure

Nutlin-C1-amido-PEG4-C2-N3 is a complex organic molecule designed for bioconjugation. Its structure is characterized by the Nutlin core, which mimics key p53 residues to bind MDM2, a flexible PEG4 linker to provide spatial separation, and a terminal azide for covalent ligation.

Property	Value	Reference
Molecular Formula	C42H52Cl2N8O9	[2][4]
Molecular Weight	883.83 g/mol	[2][3]
Appearance	White to light yellow solid	[3]
Purity	>99% (typical)	[3]
Solubility	Soluble in DMSO, DMF	N/A
Storage	Store at 4°C under nitrogen for short term; -20°C to -80°C in solvent for long term.[3]	[3]
CAS Number	2369022-70-6	[5]

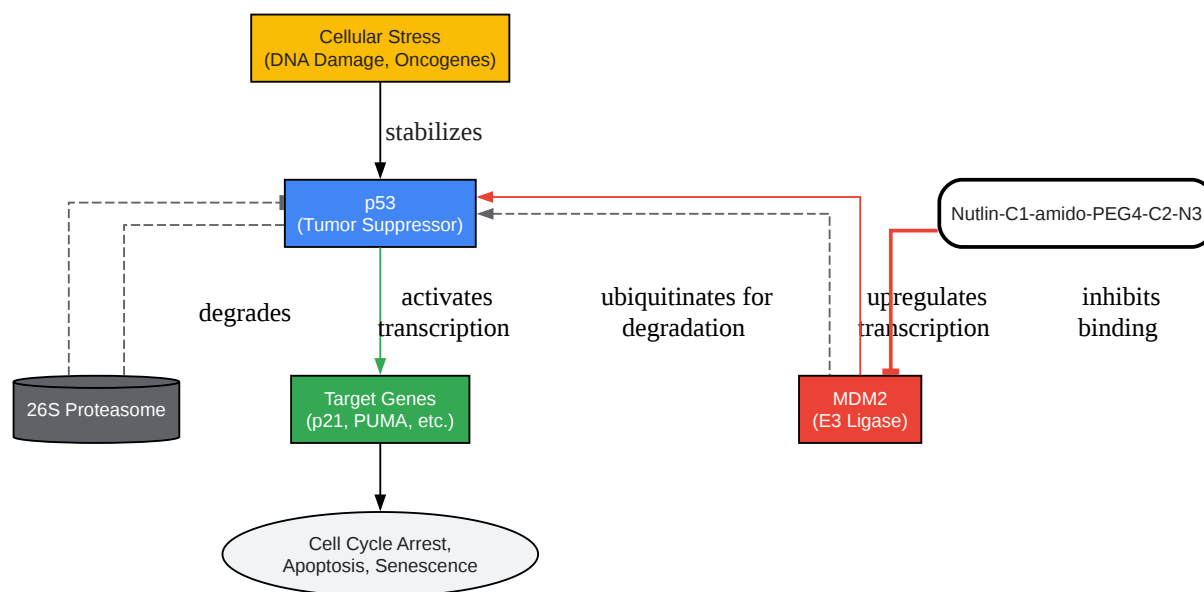
Mechanism of Action: The MDM2-p53 Signaling Axis

The Nutlin core of the molecule is a potent inhibitor of the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2.[1][6]

In healthy, unstressed cells, MDM2, an E3 ubiquitin ligase, binds to the transactivation domain of p53.[7] This binding event has two main consequences: it inhibits p53's transcriptional activity and it tags p53 with ubiquitin, marking it for degradation by the 26S proteasome.[6][8] This keeps p53 levels low. The expression of the MDM2 gene is, in turn, activated by p53, creating a tightly controlled negative feedback loop.[9]

Upon cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, often by post-translational modifications of p53.[7][8] This stabilizes p53, allowing it to accumulate and function as a transcription factor. Activated p53 induces the expression of genes that lead to critical anti-cancer outcomes, including cell cycle arrest (e.g., via p21), apoptosis (e.g., via PUMA), and senescence.[6][7][10]

By occupying the p53-binding pocket on MDM2, the Nutlin moiety prevents the degradation of p53, thereby reactivating its tumor-suppressive functions in cells with wild-type p53.[6][11]



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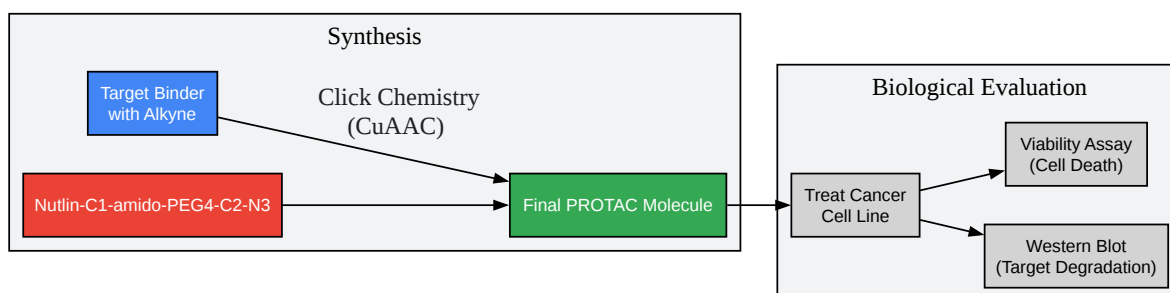
Diagram 1. The MDM2-p53 signaling pathway and the inhibitory action of the Nutlin moiety.

Application in Drug Discovery: PROTAC Development

The primary application of **Nutlin-C1-amido-PEG4-C2-N3** is as a prefabricated ligand-linker conjugate for the synthesis of PROTACs.^{[1][2]} PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.^[12] They consist of three parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.

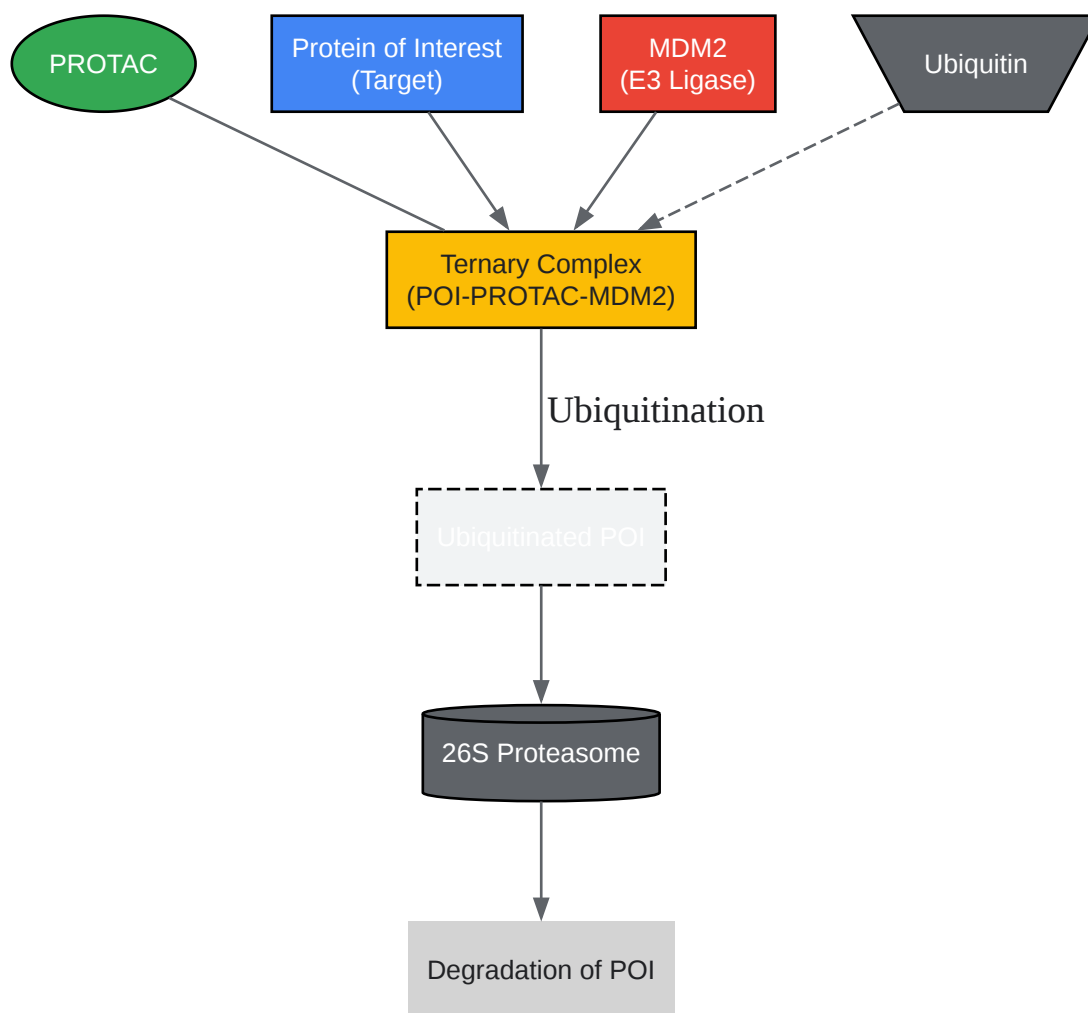
In this context, **Nutlin-C1-amido-PEG4-C2-N3** provides the E3 ligase ligand (Nutlin for MDM2) and the linker. The terminal azide group allows for its conjugation to a warhead molecule containing a compatible functional group, typically a terminal alkyne, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.^{[1][13]}

The resulting PROTAC, once introduced into a cell, forms a ternary complex between the target protein, the PROTAC, and the MDM2 E3 ligase. This induced proximity triggers the ubiquitination of the target protein by MDM2, marking it for degradation by the proteasome.



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Diagram 2. General workflow for the synthesis and evaluation of a PROTAC using the building block.



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